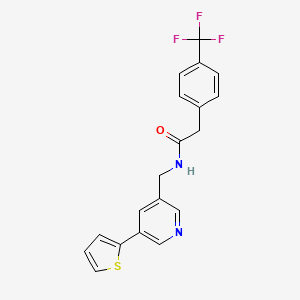
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
This compound has potential applications in the field of drug discovery, particularly as a building block in the synthesis of various pharmacologically active molecules. The presence of a thiophene ring, known for its therapeutic importance, suggests that this compound could be used to develop new medications with anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-anxiety properties . Additionally, the pyridinyl moiety could be leveraged for its antimicrobial potential, as similar structures have shown effectiveness against bacteria like S. aureus, B. subtilis, and E. coli .
Antimicrobial Agents
The structural features of this compound, including the thiophene and pyridinyl groups, indicate it could serve as a precursor for antimicrobial agents. Compounds with similar structures have demonstrated good antimicrobial potential, suggesting that this compound may also be effective in combating microbial infections .
Neuroprotective Therapies
Compounds with pyridinyl groups have been explored for their neuroprotective effects. This compound could be investigated for its potential to reduce the aggregation of proteins like alpha-synuclein, which is implicated in neurodegenerative diseases such as Parkinson’s disease .
Cancer Research
The compound’s structural components may be useful in the synthesis of cancer therapeutics. Triazole derivatives, which can be synthesized from compounds containing pyridinyl groups, have shown promise as cancer prevention agents by reducing free radicals and protecting cells against oxidative injury .
Material Science
Thiophene derivatives are not only significant in medicinal chemistry but also in material science. They are used in the production of organic semiconductors, conducting polymers, and photovoltaic materials due to their electronic properties .
Anti-inflammatory and Analgesic Development
The compound’s structure suggests potential use in developing anti-inflammatory and analgesic drugs. Thiophene derivatives have been reported to possess anti-inflammatory properties, and the incorporation of this compound into new drug formulations could lead to the development of novel treatments for pain and inflammation .
Propriétés
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)16-5-3-13(4-6-16)9-18(25)24-11-14-8-15(12-23-10-14)17-2-1-7-26-17/h1-8,10,12H,9,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYXGDOTQPWLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
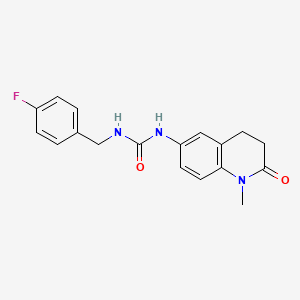
![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)
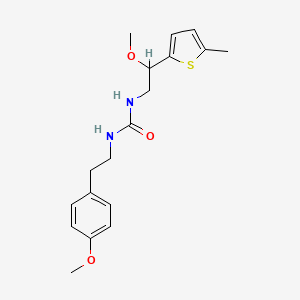
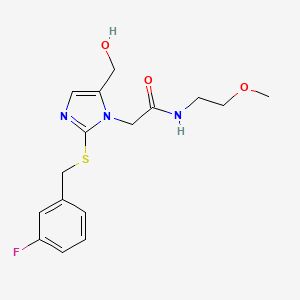
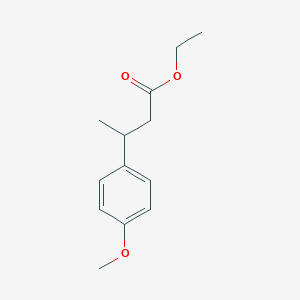
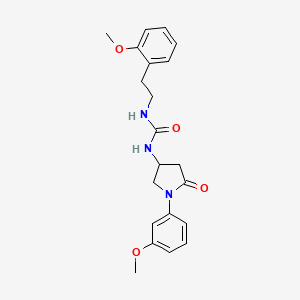

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
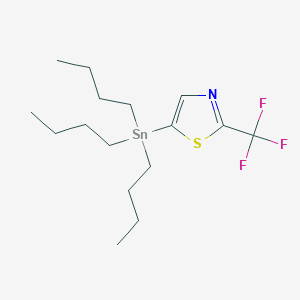
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)